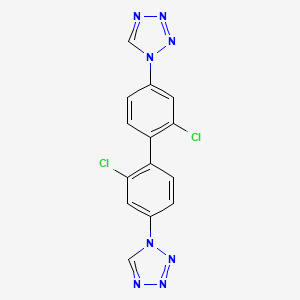![molecular formula C22H30N4O2 B6070710 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6070710.png)
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as DMPPN, is a nicotinic acetylcholine receptor (nAChR) agonist. It has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide acts as an agonist for nAChRs, which are ionotropic receptors found in the central nervous system. Activation of nAChRs by 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide results in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in cognitive function and a reduction in oxidative stress.
Biochemical and Physiological Effects:
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been found to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
实验室实验的优点和局限性
One advantage of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that it has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, making it a potential therapeutic agent for these disorders. However, one limitation of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
For research on 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide include studying its safety and efficacy in humans, as well as exploring its potential use in treating other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide and its effects on neurotransmitter release. Finally, more research is needed to optimize the synthesis method of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide to make it more cost-effective and scalable.
合成方法
The synthesis method of 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves several steps. First, 3-(4-methoxyphenyl)propylamine is reacted with 2-chloronicotinic acid to form 2-(3-(4-methoxyphenyl)propyl)-3-pyridinecarboxylic acid. The resulting product is then converted to the corresponding acid chloride, which is reacted with N,N-dimethylpyrrolidine to form 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide.
科学研究应用
6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been studied for its potential use in treating various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has also been studied for its potential use in treating Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
6-[3-(dimethylamino)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25(2)19-12-14-26(16-19)21-11-8-18(15-24-21)22(27)23-13-4-5-17-6-9-20(28-3)10-7-17/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBHOPPSAFTPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6070660.png)
![5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid](/img/structure/B6070663.png)
![N-[2-(2-ethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B6070666.png)
![ethyl [(2,2,5-trimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]acetate](/img/structure/B6070671.png)


![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![2-{[1-(3-hydroxybutyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6070724.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)